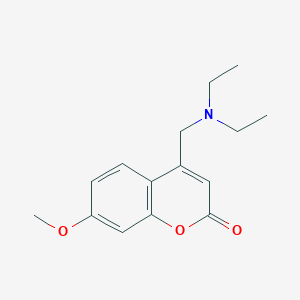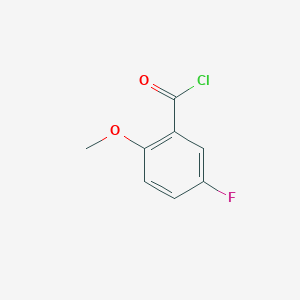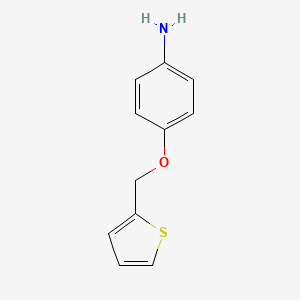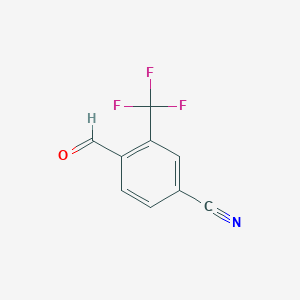
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) is a synthetic compound known for its use as a fluorogenic substrate. It is commonly utilized in biochemical assays to measure enzyme activity, particularly for enzymes like urokinase and elastase . The compound has a molecular formula of C23H30N6O7•HCl and a molecular weight of 538.98 g/mol .
Métodos De Preparación
The synthesis of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) involves multiple steps:
Synthesis of Glutaryl-glycyl-L-arginine: This step involves the coupling of glutaryl chloride with glycyl-L-arginine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dimethylformamide (DMF).
Coupling with 7-amido-4-methylcoumarin: The intermediate product is then reacted with 7-amido-4-methylcoumarin in the presence of a base like triethylamine to form the final compound.
Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) undergoes various chemical reactions:
Oxidation and Reduction: While the compound itself is stable, its intermediates or degradation products may undergo oxidation or reduction reactions under certain conditions.
Substitution Reactions: The amide and ester groups in the compound can participate in substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and coupling reagents like DCC. The major products formed from these reactions are typically the hydrolyzed fragments of the compound .
Aplicaciones Científicas De Investigación
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) has diverse applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to measure the activity of proteolytic enzymes such as urokinase and elastase.
Chemistry: It serves as a model compound in studies of enzyme kinetics and mechanism of action.
Industry: The compound is used in the development of enzyme inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) involves its hydrolysis by specific enzymes. For instance, urokinase cleaves the compound at the arginine residue, releasing 7-amido-4-methylcoumarin, which is fluorescent. This fluorescence can be quantitatively measured, providing insights into enzyme activity . The molecular targets include proteolytic enzymes, and the pathways involved are primarily those related to enzyme-substrate interactions .
Comparación Con Compuestos Similares
Similar compounds to L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) include:
L-Arginine-7-amido-4-methylcoumarin hydrochloride: This compound is a substrate for cathepsin H but not for cathepsin L and B.
N-L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci): Another fluorogenic substrate with similar applications.
The uniqueness of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) lies in its specific substrate properties for enzymes like urokinase and elastase, making it highly valuable in biochemical assays .
Propiedades
Fórmula molecular |
C23H31ClN6O7 |
|---|---|
Peso molecular |
539 g/mol |
Nombre IUPAC |
5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H/t16-;/m0./s1 |
Clave InChI |
JSJHBZGTMAWMAP-NTISSMGPSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
Secuencia |
GR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



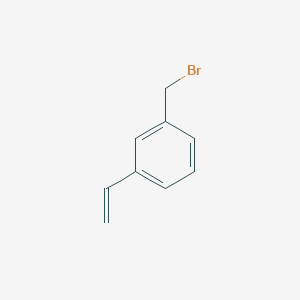
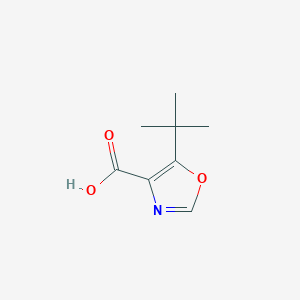
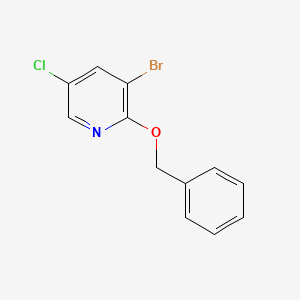
![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)
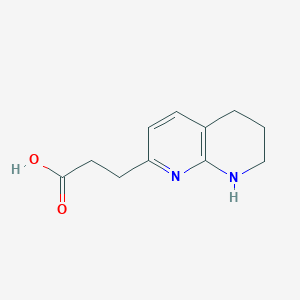
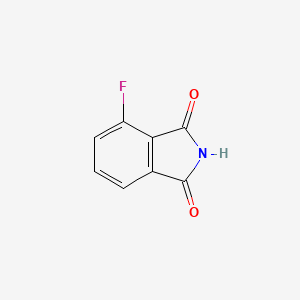
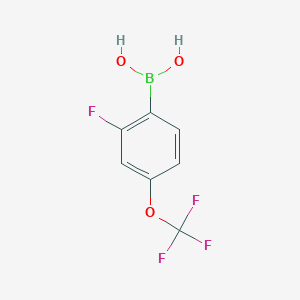
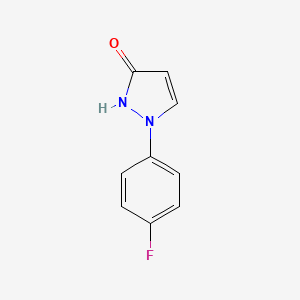
![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)
